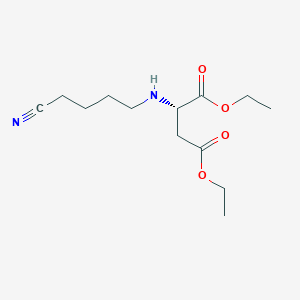

Diethyl N-(4-cyanobutyl)-L-aspartate

Description

Diethyl N-(4-cyanobutyl)-L-aspartate is an L-aspartate derivative characterized by a diethyl ester group and a 4-cyanobutyl substituent on the amino group. For example, diethyl N-(4-aminobenzoyl)-L-aspartate is synthesized via N-acylation of the amino acid diester followed by nitro group reduction . Similarly, the target compound may be synthesized through analogous acylation or alkylation reactions. The 4-cyanobutyl group introduces a nitrile functionality, which could influence solubility, metabolic stability, or interactions with biological targets, though specific data remain unexplored in the provided literature.

Properties

CAS No. |

820960-74-5 |

|---|---|

Molecular Formula |

C13H22N2O4 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

diethyl (2S)-2-(4-cyanobutylamino)butanedioate |

InChI |

InChI=1S/C13H22N2O4/c1-3-18-12(16)10-11(13(17)19-4-2)15-9-7-5-6-8-14/h11,15H,3-7,9-10H2,1-2H3/t11-/m0/s1 |

InChI Key |

BBEMILWVSZGIAJ-NSHDSACASA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NCCCCC#N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-cyanobutyl)-L-aspartate typically involves the reaction of L-aspartic acid with 4-cyanobutylamine under specific conditions. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The diethyl ester groups are introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-cyanobutyl)-L-aspartate undergoes various chemical reactions, including:

Oxidation: The cyanobutyl group can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl N-(4-cyanobutyl)-L-aspartate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl N-(4-cyanobutyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanobutyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The diethyl ester groups can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

PALA's Antitumor Activity: PALA inhibits ATCase, a key enzyme in pyrimidine biosynthesis, and shows efficacy against murine solid tumors (e.g., 50% cure rate in Lewis lung carcinoma with intermittent dosing) . However, it lacks clinical success as a single agent due to resistance mechanisms, such as CAD gene amplification in tumor cells and salvage pathway activation .

Structural Modifications: Esterification (e.g., diethyl, diallyl) or substituent addition (e.g., acetyl, cyanobutyl) alters solubility, bioavailability, and metabolic stability. For example, diethyl N-acetyl-L-aspartate meets stringent purity standards for topical use , while PALA’s phosphonacetyl group enhances enzyme binding .

Contradictions and Limitations

- PALA exhibits potent in vitro antitumor activity but fails clinically due to compensatory nucleotide salvage pathways .

Research Findings and Data

Table 1: Key Biochemical Properties

Table 2: Structural Impact on Activity

Biological Activity

Diethyl N-(4-cyanobutyl)-L-aspartate (DCBLA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

DCBLA is an aspartate derivative characterized by the presence of a cyano group attached to a butyl chain. Its chemical structure can be represented as follows:

The specific molecular formula and weight of DCBLA are crucial for understanding its pharmacokinetics and dynamics.

DCBLA primarily interacts with the endocannabinoid system, specifically targeting the CB1 receptor, which plays a significant role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The binding affinity of DCBLA to CB1 receptors suggests its potential use in treating conditions mediated by this receptor.

Pharmacological Effects

- Analgesic Properties : Studies indicate that DCBLA exhibits significant analgesic effects in animal models. The compound demonstrates the ability to reduce pain responses in models of inflammatory pain.

- Neuroprotective Effects : Research has shown that DCBLA may protect neuronal cells from oxidative stress, suggesting its potential application in neurodegenerative diseases.

- Antidepressant Activity : Preliminary studies suggest that DCBLA may have antidepressant-like effects, as evidenced by behavioral changes in rodent models.

Study 1: Analgesic Efficacy

In a controlled study involving rats, DCBLA was administered at varying doses to assess its analgesic efficacy. The results indicated a dose-dependent reduction in pain scores compared to the control group.

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Study 2: Neuroprotection

A separate study evaluated the neuroprotective effects of DCBLA on cultured neuronal cells exposed to oxidative stress. The findings revealed that DCBLA significantly reduced cell death and maintained cell viability.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 30 |

| DCBLA (10 µM) | 60 |

| DCBLA (50 µM) | 85 |

Pharmacokinetics

The pharmacokinetic profile of DCBLA has been explored through various studies. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by liver enzymes; significant metabolites include glucuronides.

- Excretion : Excreted mainly via urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.